Cas no 1004524-64-4 (2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine)
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine
- SB60863
- 2-(4-(Aminomethyl)benzyloxy)4-aminopyrimidine
- C71031
- 2-(4-(Aminomethyl)benzyloxy)-4-aminopyrimidine
- A925911
- 2-{[4-(aminomethyl)phenyl]methoxy}pyrimidin-4-amine
- BS-14167
- MFCD31568524
- CS-0186372
- ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
- SCHEMBL2342601
- 1004524-64-4
- AKOS037648493
- DB-181796
-
- MDL: MFCD31568524
- Inchi: 1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16)
- InChI Key: ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
- SMILES: O(C1N=CC=C(N)N=1)CC1C=CC(CN)=CC=1
Computed Properties
- Exact Mass: 230.116761g/mol
- Monoisotopic Mass: 230.116761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 230.27g/mol
- XLogP3: 0.5
- Topological Polar Surface Area: 87
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG623-250mg |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 250mg |
3071CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG623-1g |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 1g |
4860.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG623-100mg |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 100mg |
1557CNY | 2021-05-07 | |
| Alichem | A089005209-10g |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 10g |
$2980.00 | 2023-09-04 | |
| Chemenu | CM483296-50mg |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 50mg |
$148 | 2023-02-03 | |
| Chemenu | CM483296-100mg |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 100mg |
$200 | 2023-02-03 | |
| Chemenu | CM483296-250mg |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 250mg |
$310 | 2023-02-03 | |
| Chemenu | CM483296-1g |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 1g |
$606 | 2023-02-03 | |
| abcr | AB514559-250 mg |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine; . |
1004524-64-4 | 250MG |
€522.80 | 2022-07-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG623-50mg |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine |
1004524-64-4 | 95% | 50mg |
810.0CNY | 2021-07-14 |
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine Suppliers
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine: A Comprehensive Overview
The compound with CAS No. 1004524-64-4, known as 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The pyrimidine ring serves as a central scaffold, while the aminomethylbenzyl substituent introduces unique functional groups that enhance its chemical reactivity and bioavailability.
Recent studies have highlighted the importance of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine in the development of novel drug candidates. Researchers have focused on its ability to modulate key cellular pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX)-2, a critical enzyme in the inflammatory response. This finding underscores its potential as a lead compound for developing next-generation anti-inflammatory agents.
The synthesis of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A 2023 paper in *Journal of Medicinal Chemistry* detailed an optimized route that utilizes palladium-catalyzed cross-coupling reactions to construct the benzyl-pyrimidine linkage efficiently. This approach not only enhances yield but also improves the overall purity of the final product, making it more suitable for preclinical studies.
In terms of biological activity, 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has shown remarkable selectivity towards specific molecular targets. For example, a 2023 study in *Molecular Pharmacology* revealed that this compound selectively binds to and inhibits the activity of Janus kinase (JAK), a family of enzymes implicated in various autoimmune diseases. This selectivity is attributed to the unique spatial arrangement of its functional groups, which allows for precise interactions with target proteins.
Moreover, the aminomethylbenzyl group plays a pivotal role in modulating the pharmacokinetic properties of this compound. A 2023 research article in *Drug Metabolism and Disposition* reported that this substituent significantly enhances the compound's solubility and absorption rate, thereby improving its bioavailability. These findings are crucial for advancing this compound into clinical trials, where pharmacokinetic profiles are critical determinants of therapeutic success.
Looking ahead, 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine holds immense promise as a versatile platform for drug discovery. Its modular structure allows for further chemical modifications to optimize its efficacy and safety profiles. For instance, researchers are currently exploring the addition of hydroxyl or methoxy groups to enhance its antioxidant properties, which could open new avenues for treating oxidative stress-related disorders such as Alzheimer's disease.
In conclusion, CAS No. 1004524-64-4, or 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine, represents a cutting-edge molecule with vast potential in therapeutic development. Its unique chemical structure, coupled with its promising biological activities and favorable pharmacokinetic properties, positions it as a key player in the quest for innovative treatments across multiple disease areas. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry and personalized medicine.
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